N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
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Overview
Description
N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE is a complex organic compound with a molecular formula of C22H33N3O and an average mass of 355.517 Da . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-{3-[1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOL-2-YL]PROPYL}-2-METHYLPROPANAMIDE: This compound has a similar structure but different substituents, leading to variations in its biological activity and applications.
N,N’-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds are used as n-type organic semiconductors and have different electronic properties compared to the benzimidazole derivatives.
Properties
Molecular Formula |
C22H33N3O |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H33N3O/c1-17(2)22(26)23-15-8-13-21-24-19-11-6-7-12-20(19)25(21)16-14-18-9-4-3-5-10-18/h6-7,11-12,17-18H,3-5,8-10,13-16H2,1-2H3,(H,23,26) |
InChI Key |
FCDNNIOSRYKCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Origin of Product |
United States |
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